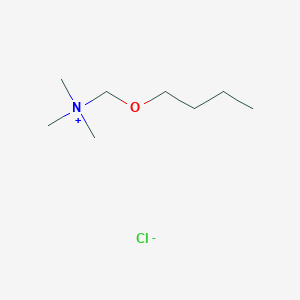
Butoxy-N,N,N-trimethylmethanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to form micelles in aqueous solutions, which makes it useful in detergents and other cleaning products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butoxy-N,N,N-trimethylmethanaminium chloride typically involves the quaternization of N,N,N-trimethylmethanaminium chloride with butyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N,N-trimethylmethanaminium chloride+Butyl chloride→Butoxy-N,N,N-trimethylmethanaminium chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the butoxy group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound is relatively stable to reduction, but under specific conditions, the butoxy group can be reduced using agents like lithium aluminum hydride.
Substitution: The chloride ion in this compound can be substituted by other nucleophiles such as hydroxide, bromide, or iodide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aqueous solutions of sodium hydroxide, sodium bromide, or sodium iodide.
Major Products Formed:
Oxidation: Butoxy-N,N,N-trimethylmethanaminium oxide.
Reduction: Butyl-N,N,N-trimethylmethanaminium.
Substitution: Corresponding halide salts (e.g., Butoxy-N,N,N-trimethylmethanaminium bromide).
Applications De Recherche Scientifique
Butoxy-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.
Mécanisme D'action
The primary mechanism of action of Butoxy-N,N,N-trimethylmethanaminium chloride is its ability to disrupt lipid bilayers. This property is due to its surfactant nature, which allows it to insert into lipid membranes and alter their structure. The compound targets the lipid components of cell membranes, leading to increased permeability and potential cell lysis.
Comparaison Avec Des Composés Similaires
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- Trimethylphenylammonium chloride
Comparison: Butoxy-N,N,N-trimethylmethanaminium chloride is unique due to the presence of the butoxy group, which enhances its surfactant properties compared to other quaternary ammonium compounds. This makes it more effective in applications requiring strong detergency and emulsification. Additionally, the butoxy group provides increased hydrophobicity, which can be advantageous in certain industrial and research applications.
Propriétés
Numéro CAS |
73542-80-0 |
|---|---|
Formule moléculaire |
C8H20ClNO |
Poids moléculaire |
181.70 g/mol |
Nom IUPAC |
butoxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO.ClH/c1-5-6-7-10-8-9(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
JREJKEPDSQGWQN-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC[N+](C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


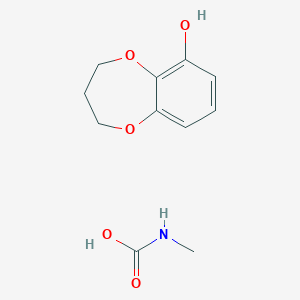
![1-[(Octylsulfanyl)methyl]piperidine](/img/structure/B14464107.png)
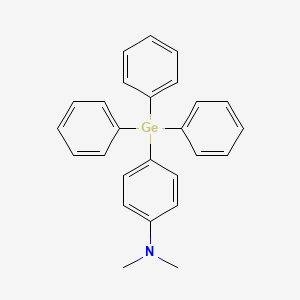
![(5R,5aR,8aR,9R)-9-(3,5-dimethoxy-4-propoxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14464114.png)
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecylamino)propyl]propane-1,3-diamine](/img/structure/B14464120.png)
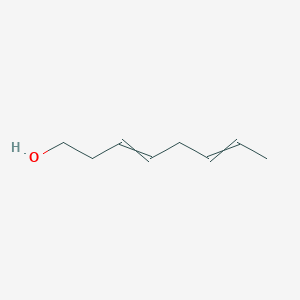
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)

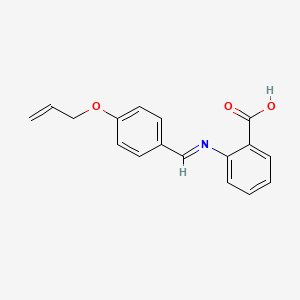
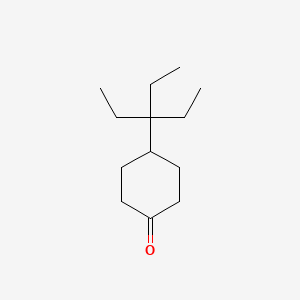
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)


